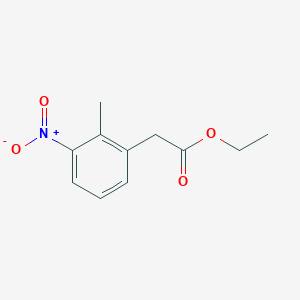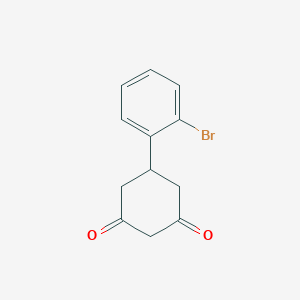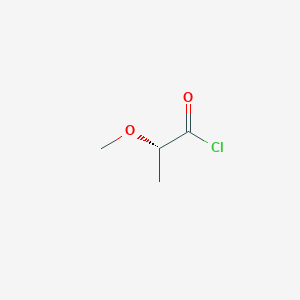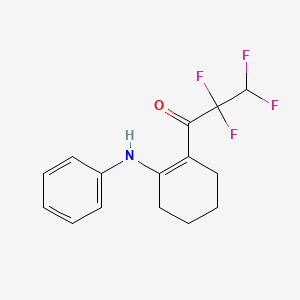![molecular formula C16H14Br2 B3118485 pseudo-meta-Dibromo[2.2]paracyclophane CAS No. 23927-42-6](/img/structure/B3118485.png)
pseudo-meta-Dibromo[2.2]paracyclophane
Übersicht
Beschreibung
Pseudo-meta-Dibromo[2.2]paracyclophane is a structurally intriguing and practically useful chiral molecule . It is a derivative of [2.2]paracyclophane (PCP), a type of molecule that has drawn considerable research interest due to its unique photophysical and optoelectronic properties . The substituted [2.2]paracyclophanes display intriguing planar chirality .
Synthesis Analysis
The synthesis of this compound involves Suzuki−Miyaura cross-coupling reactions . The literature known pseudo (ps)-para- or ps-meta-dibromo[2.2]paracyclophane and either 4- or 3-(tert-butylthio)phenyl boronic acid provided the PCP derivatives with four different combinations of substitution patterns .Molecular Structure Analysis
The molecular structure of this compound is intriguing due to its planar chirality . The effect of the meta versus para connectivity in both the central PCP core and the phenyl ring connecting the terminal anchoring group has been studied .Chemical Reactions Analysis
The chemical reactions involving this compound include asymmetric amination reactions catalyzed by chiral phosphoric acid (CPA) . This reaction was also applicable to the enantioselective desymmetrization of an achiral dia-mido[2.2]paracyclophane .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its unique structure and the substitution pattern . The meta-phenyl-anchored PCP yields such low conductance levels that molecular features cannot be resolved .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Pseudo-meta-Dibromo[2.2]paracyclophane plays a crucial role in the synthesis of functionalized [2.2]paracyclophanes, which are of interest due to their unique structural properties. Researchers have developed efficient protocols for synthesizing a variety of 4,15-disubstituted [2.2]paracyclophanes, highlighting the potential of this compound as a versatile building block in organic chemistry (Meyer-Eppler et al., 2014).
Electrophilic Substitution Reactions
- This compound is integral to understanding electrophilic substitution reactions in [2.2]paracyclophanes. Studies have shown that dibromination of [2.2]paracyclophane leads to different isomers, including the pseudo-meta form, which aids in differentiating bromination patterns and contributes to the development of synthetic methods for various [2.2]paracyclophane derivatives (Reich & Cram, 1969).
Optical Properties in Polymers
- Research has demonstrated the use of [2.2]paracyclophane derivatives, including this compound, in the synthesis of polymers with unique optical properties. These polymers exhibit aggregation-induced emission, making them promising candidates for optoelectronic applications (Yu & Hsu, 2018).
NMR Spectroscopy
- The distinction between pseudo-meta and pseudo-para diamino-octafluoro[2.2]paracyclophanes, which can be challenging to separate, has been achieved through NMR spectroscopy. This advancement allows for the easy identification of individual isomers, facilitating further research in the field (Roche & Marchione, 2012).
Circularly Polarized Luminescence
- [2.2]Paracyclophanes containing this compound show intense circularly polarized luminescence, which is significant for developing new luminescent materials. The pseudo-meta derivatives, in particular, display solvent-induced CPL sign inversion, opening up new avenues for material science research (Zhang et al., 2020).
High-spin Molecules in Organic Chemistry
- The study of spin states in this compound substituted compounds has contributed to the understanding of high-spin molecules, potentially leading to the development of organic ferromagnets (Sinha & Ramasesha, 1991).
Wirkmechanismus
Target of Action
Pseudo-meta-Dibromo[2.2]paracyclophane is primarily involved in the field of molecular electronics . Its primary targets are the electron waves passing through a single-molecule junction . The compound’s unique structure allows it to influence the electrical properties of these junctions .
Mode of Action
The compound’s mode of action is based on Quantum Interference (QI) effects . QI occurs when electron waves pass through a single-molecule junction, and this can significantly influence the junction’s electrical properties . The compound’s substitution pattern, conductance, and mechanosensitivity are all factors that can affect the QI effects .
Biochemical Pathways
The biochemical pathways affected by this compound are related to charge transport through molecules . Small structural modifications such as substituent effects, conformational flexibility, and changes in the anchoring groups and their positions can result in large conductance variations . Particularly strong variations are predicted for QI effects originating from the interplay between different transport pathways .
Pharmacokinetics
Currently, there is no available information on the ADME properties (Absorption, Distribution, Metabolism, and Excretion) of this compound. This compound is primarily used in the field of molecular electronics
Result of Action
The result of the action of this compound is reflected in the conductance values of the single-molecule junctions . For example, in the case of para-phenyl-coupled anchoring, large variations in conductance values occur for the pseudo-para-coupled paracyclophane core . This mechanosensitivity is absent for the pseudo-meta-paracyclophane core .
Action Environment
The action of this compound is influenced by the environment of the single-molecule junctions . Factors such as the electrode separation and the connectivity in the central paracyclophane core and the phenyl ring connecting the terminal anchoring group can affect the compound’s action, efficacy, and stability .
Zukünftige Richtungen
The future directions of research on pseudo-meta-Dibromo[2.2]paracyclophane could involve further exploration of its unique properties and potential applications in the field of molecular electronics . The development of more efficient synthesis methods and a better understanding of its mechanism of action could also be areas of focus .
Eigenschaften
IUPAC Name |
5,12-dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2/c17-15-9-11-1-2-12-4-6-14(16(18)10-12)8-7-13(15)5-3-11/h3-6,9-10H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVHCBMSDDDSSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(CCC3=C(C=C1C=C3)Br)C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



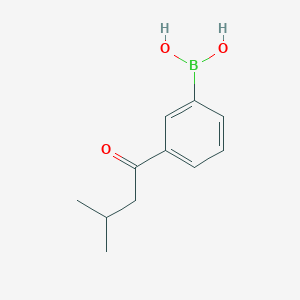

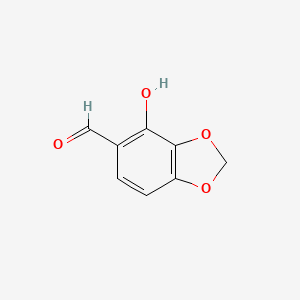
![[[1,1'-Bi(cyclopentane)]-2-yl]acetic acid](/img/structure/B3118426.png)

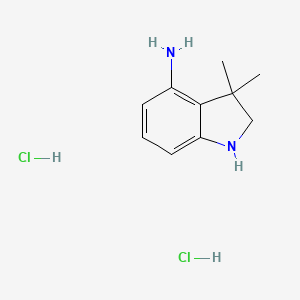



![6-hydroxy-5-[2-(1H-imidazol-1-yl)acetyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B3118465.png)
